

# Enantioselective Synthesis of Enbezotinib: A Detailed Protocol and Application Note

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and a proposed detailed protocol for the enantioselective synthesis of Enbezotinib (TPX-0046), a potent dual inhibitor of RET and SRC tyrosine kinases. Enbezotinib is an investigational anticancer agent with significant therapeutic potential for cancers driven by RET alterations.[1][2][3] Given the chiral nature of Enbezotinib, control of stereochemistry during synthesis is critical for its pharmacological activity. This application note outlines a plausible enantioselective synthetic strategy, presents relevant data in a structured format, and includes detailed experimental protocols for key transformations.

#### **Data Summary**

The enantioselective synthesis of Enbezotinib necessitates a robust method to establish the desired stereocenter. While the specific, proprietary industrial synthesis is not publicly available, a key step would involve either an asymmetric synthesis or a classical resolution of a chiral intermediate. The following table provides representative data for a hypothetical chiral resolution of a key amine precursor, a common strategy in pharmaceutical synthesis.

Table 1: Representative Data for Chiral Resolution of a Key Amine Intermediate

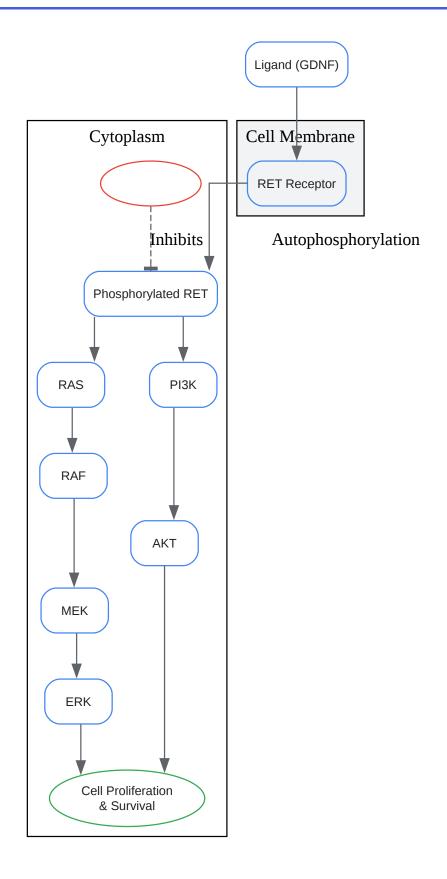


Method	Chiral Stationary Phase	Mobile Phase Compositio n	Flow Rate (mL/min)	Enantiomeri c Excess (ee) of Desired Isomer	Yield of Desired Isomer
Preparative Chiral HPLC	Immobilized Polysacchari de-based	Hexane/Etha nol/Diethylam ine (80:20:0.1)	10.0	>99.5%	42%

# **Signaling Pathway and Mechanism of Action**

Enbezotinib exerts its therapeutic effect by inhibiting the rearranged during transfection (RET) signaling pathway. In many cancers, aberrant activation of RET through mutations or fusions leads to uncontrolled cell growth and proliferation.[1] Enbezotinib acts as an ATP-competitive inhibitor, binding to the kinase domain of RET and preventing its autophosphorylation, thereby blocking downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.





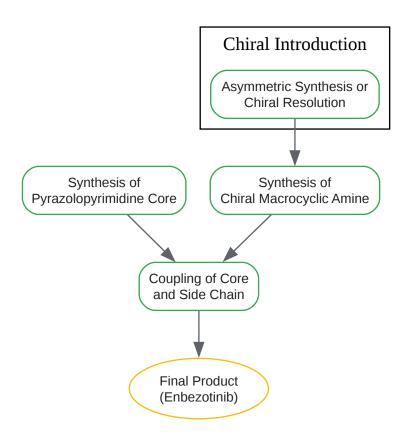
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Caption: Enbezotinib inhibits RET autophosphorylation, blocking downstream signaling.



## **Proposed Experimental Workflow**

The enantioselective synthesis of Enbezotinib can be envisioned as a convergent process, wherein key fragments are synthesized separately and then coupled. A crucial step involves the introduction of the chiral center in the macrocyclic amine portion of the molecule.



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Caption: Proposed convergent synthetic workflow for Enbezotinib.

## **Experimental Protocols**

The following protocols describe a plausible, multi-step synthesis for one enantiomer of Enbezotinib, based on established synthetic methodologies for pyrazolopyrimidines and macrocyclic amines.

#### **Protocol 1: Synthesis of the Pyrazolopyrimidine Core**

This protocol outlines the construction of the central heterocyclic scaffold.



- Step 1: Condensation. In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-4-cyanopyrazole (1.0 eq.) in ethanol. Add 1,3-dicarbonyl compound (1.1 eq.) and a catalytic amount of piperidine.
- Step 2: Reaction. Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Step 3: Isolation. Upon completion, cool the reaction to room temperature. The product will precipitate from the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
- Step 4: Characterization. Characterize the resulting pyrazolopyrimidine derivative by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry to confirm its structure.

#### **Protocol 2: Synthesis of the Chiral Macrocyclic Amine**

This protocol details a potential route to the chiral side chain, a critical component for enantioselectivity.

- Step 1: Asymmetric Reduction. To a solution of a suitable prochiral ketone precursor of the macrocycle in degassed methanol, add a chiral ruthenium-based catalyst (e.g., Ru(BINAP)Cl<sub>2</sub>) under an inert atmosphere.
- Step 2: Hydrogenation. Pressurize the reaction vessel with hydrogen gas (50 psi) and stir at room temperature for 24 hours.
- Step 3: Workup. Release the pressure and filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
- Step 4: Purification and Analysis. Purify the resulting chiral alcohol by flash column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
- Step 5: Conversion to Amine. Convert the chiral alcohol to the corresponding amine via a two-step process: mesylation followed by displacement with sodium azide and subsequent reduction (e.g., with H<sub>2</sub>, Pd/C or LiAlH<sub>4</sub>).

## **Protocol 3: Final Assembly and Purification**



This protocol describes the coupling of the two key fragments and the final purification of Enbezotinib.

- Step 1: Nucleophilic Aromatic Substitution. In a sealed tube, combine the pyrazolopyrimidine core (1.0 eq.), the chiral macrocyclic amine (1.2 eq.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).
- Step 2: Coupling Reaction. Heat the mixture at 120 °C for 12-18 hours. Monitor the formation of the product by LC-MS.
- Step 3: Workup. Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Step 4: Final Purification. Purify the crude product by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% formic acid to yield the final product as a single enantiomer.
- Step 5: Characterization. Confirm the identity, purity, and stereochemical integrity of the final Enbezotinib product by <sup>1</sup>H NMR, <sup>13</sup>C NMR, high-resolution mass spectrometry (HRMS), and chiral HPLC.

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